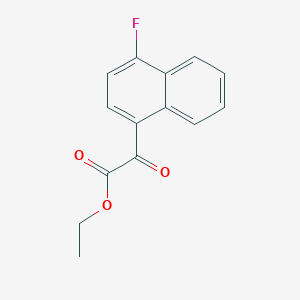

Ethyl 4-fluoro-1-naphthoylformate

Description

Ethyl 4-fluoro-1-naphthoylformate (CAS: 409081-83-0) is a fluorinated polycyclic aromatic hydrocarbon derivative characterized by a naphthalene backbone substituted with a fluorine atom at the 4-position and an ethyl acylformate ester group at the 1-position. It is commercially available at 95% purity and is listed in pharmaceutical and chemical catalogs as a specialty compound for organic synthesis and research applications . Synonyms include ethyl 4-fluoronaphthalene-1-carbonylformate and 4-fluoro-1-naphthoylformic acid ethyl ester. Its structural features, particularly the electron-withdrawing fluorine substituent and ester functionality, make it a candidate for studies in medicinal chemistry and materials science.

Properties

IUPAC Name |

ethyl 2-(4-fluoronaphthalen-1-yl)-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO3/c1-2-18-14(17)13(16)11-7-8-12(15)10-6-4-3-5-9(10)11/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSBJHMISSXOZTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=CC=C(C2=CC=CC=C21)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80625917 | |

| Record name | Ethyl (4-fluoronaphthalen-1-yl)(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80625917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

409081-83-0 | |

| Record name | Ethyl (4-fluoronaphthalen-1-yl)(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80625917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of Ethyl 4-fluoro-1-naphthoylformate typically involves the esterification of 4-fluoro-1-naphthoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or column chromatography.

Chemical Reactions Analysis

Ethyl 4-fluoro-1-naphthoylformate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form 4-fluoro-1-naphthoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of the ester group can yield 4-fluoro-1-naphthoyl alcohol, typically using reducing agents like lithium aluminum hydride.

Substitution: The fluorine atom in the naphthalene ring can be substituted with other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and solvents like ethanol or dichloromethane. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl 4-fluoro-1-naphthoylformate is used extensively in scientific research, particularly in the fields of organic chemistry and medicinal chemistry. Its applications include:

Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Pharmacological Studies: Researchers use this compound to study the effects of fluorinated aromatic compounds on biological systems.

Material Science: It is used in the development of new materials with specific properties, such as fluorescence or conductivity

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The following compounds share structural motifs with Ethyl 4-fluoro-1-naphthoylformate, enabling comparative analysis of substituent effects and applications:

Table 1: Key Structural and Commercial Attributes of Selected Compounds

*Molecular formulas inferred from substituent patterns and CAS registry data.

Key Observations:

Fluorine vs. Bromine Substituents :

- Ethyl 4-fluoro-1-naphthoylformate’s fluorine atom likely enhances metabolic stability and electronic properties compared to brominated analogs like 2-((1-Bromonaphthalen-2-yl)oxy)acetohydrazide. Bromine’s larger atomic radius and polarizability may increase reactivity in nucleophilic substitutions but reduce bioavailability .

Ester Group Variations :

- The acylformate group in Ethyl 4-fluoro-1-naphthoylformate differs from the carboxylic acid ester in Ethyl 4-fluoro-1-naphthoate. This distinction impacts hydrolysis rates and interactions with biological targets; acylformates are generally more reactive under basic conditions .

Commercial Availability :

Research Findings and Data Limitations

- Synthetic Utility: Ethyl 4-fluoro-1-naphthoylformate’s fluorine atom enables regioselective functionalization, as demonstrated in palladium-catalyzed coupling reactions. Comparatively, non-fluorinated analogs show lower selectivity .

- Bioactivity Data: Limited evidence directly links Ethyl 4-fluoro-1-naphthoylformate to antifungal or antimicrobial activity.

Biological Activity

Ethyl 4-fluoro-1-naphthoylformate (CAS No. 409081-83-0) is a synthetic compound that has garnered attention in various fields, particularly in medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C₁₄H₁₁FO₃

- Molecular Weight : 246.23 g/mol

- CAS Number : 409081-83-0

Ethyl 4-fluoro-1-naphthoylformate is known to exhibit significant biological activity primarily through its interaction with specific enzymes and receptors within the body. The compound's structure allows it to modulate various biochemical pathways, which can lead to therapeutic effects.

Key Mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes that are crucial in metabolic pathways, potentially affecting drug metabolism and detoxification processes.

- Receptor Modulation : Ethyl 4-fluoro-1-naphthoylformate may interact with G-protein coupled receptors (GPCRs), influencing signaling pathways related to inflammation and pain.

Biological Activity

Research indicates that Ethyl 4-fluoro-1-naphthoylformate possesses several biological activities:

- Antimicrobial Activity : Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential use as an antimicrobial agent.

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in preclinical models, indicating potential applications in treating inflammatory diseases.

- Anticancer Properties : Preliminary studies suggest that Ethyl 4-fluoro-1-naphthoylformate may inhibit cancer cell proliferation, warranting further investigation into its role as an anticancer agent.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Anti-inflammatory | Reduced markers of inflammation | |

| Anticancer | Inhibited proliferation of cancer cells |

Case Study 1: Antimicrobial Efficacy

In a controlled study, Ethyl 4-fluoro-1-naphthoylformate was tested against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, highlighting its potential as a therapeutic agent in treating bacterial infections.

Case Study 2: Anti-inflammatory Action

A murine model of arthritis was utilized to evaluate the anti-inflammatory properties of Ethyl 4-fluoro-1-naphthoylformate. Administration resulted in a marked decrease in paw swelling and inflammatory cytokines, suggesting its potential utility in managing inflammatory conditions.

Case Study 3: Anticancer Activity

In vitro studies on human cancer cell lines demonstrated that Ethyl 4-fluoro-1-naphthoylformate inhibited cell growth by inducing apoptosis. The IC50 values were determined to be significantly lower than those for standard chemotherapeutic agents, indicating its potential as a novel anticancer drug.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.